Cas no 1206967-39-6 ((1S)-1-4-(methylsulfanyl)phenylethan-1-amine)

(1S)-1-4-(methylsulfanyl)phenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine
- (S)-1-(4-(METHYLTHIO)PHENYL)ETHANAMINE
- (S)-1-(4-(methylthio)phenyl)ethylamine
- (S)-1-(4-(methylthio)-phenyl)ethanamine
- (1S)-1-4-(methylsulfanyl)phenylethan-1-amine
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- MDL: MFCD06762292
- Inchi: 1S/C9H13NS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m0/s1
- InChI Key: YOYGMCGRAMSGSR-ZETCQYMHSA-N
- SMILES: S(C)C1C=CC(=CC=1)[C@H](C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Topological Polar Surface Area: 51.3
- XLogP3: 1.7
(1S)-1-4-(methylsulfanyl)phenylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89247-1g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine |
1206967-39-6 | 1g |
$283.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337373-50mg |
(S)-1-(4-(Methylthio)phenyl)ethan-1-amine |
1206967-39-6 | 97% | 50mg |
¥5140.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337373-1g |
(S)-1-(4-(Methylthio)phenyl)ethan-1-amine |
1206967-39-6 | 97% | 1g |
¥7635.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337373-250mg |
(S)-1-(4-(Methylthio)phenyl)ethan-1-amine |
1206967-39-6 | 97% | 250mg |
¥7020.00 | 2024-08-09 | |
Enamine | EN300-89247-0.1g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine |
1206967-39-6 | 0.1g |
$250.0 | 2023-09-01 | ||
Enamine | EN300-89247-2.5g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine |
1206967-39-6 | 2.5g |
$584.0 | 2023-09-01 | ||
Enamine | EN300-89247-0.05g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine |
1206967-39-6 | 0.05g |
$238.0 | 2023-09-01 | ||
Enamine | EN300-89247-1.0g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine |
1206967-39-6 | 1.0g |
$283.0 | 2023-02-11 | ||
Enamine | EN300-89247-5.0g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine |
1206967-39-6 | 5.0g |
$1143.0 | 2023-02-11 | ||
Enamine | EN300-89247-0.5g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine |
1206967-39-6 | 0.5g |
$272.0 | 2023-09-01 |
(1S)-1-4-(methylsulfanyl)phenylethan-1-amine Related Literature
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
Additional information on (1S)-1-4-(methylsulfanyl)phenylethan-1-amine
Compound Introduction: (1S)-1-4-(methylsulfanyl)phenylethan-1-amine (CAS No. 1206967-39-6)
(1S)-1-4-(methylsulfanyl)phenylethan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1206967-39-6, has garnered attention due to its potential applications in drug development and bioorganic synthesis. The molecular structure of this amine derivative incorporates a chiral center, making it a valuable candidate for studying stereoselective reactions and enantioselective synthesis.
The presence of a methylsulfanyl group at the para position of the phenyl ring enhances the compound's reactivity and binding affinity, which is crucial for designing novel therapeutic agents. Recent studies have highlighted the importance of such structural motifs in developing drugs with improved pharmacokinetic profiles. The amine functionality at the ethyl chain terminus further contributes to the compound's versatility, enabling diverse chemical modifications and derivatization strategies.
In the context of modern pharmaceutical research, (1S)-1-4-(methylsulfanyl)phenylethan-1-amine has been explored for its potential role in modulating biological pathways associated with inflammation and neurodegeneration. Preliminary in vitro studies suggest that this compound exhibits inhibitory activity against specific enzymes implicated in these pathological processes. The chiral nature of the molecule allows for the synthesis of enantiomerically pure derivatives, which are often required to achieve optimal therapeutic efficacy while minimizing side effects.
The synthesis of (1S)-1-4-(methylsulfanyl)phenylethan-1-amine involves multi-step organic transformations, including chiral resolution techniques and palladium-catalyzed cross-coupling reactions. Advanced synthetic methodologies have enabled researchers to produce this compound with high enantiomeric purity, which is essential for preclinical and clinical evaluations. The growing interest in stereoselective chemistry has spurred innovation in synthetic routes, making this compound a focal point for industrial and academic research.
Current research trends indicate that derivatives of this compound may serve as lead compounds for developing new treatments against chronic diseases. The structural features of (1S)-1-4-(methylsulfanyl)phenylethan-1-amine, particularly the combination of an amine and a methylsulfanyl group, provide a scaffold for designing molecules with enhanced binding interactions with biological targets. This has opened up new avenues for drug discovery, particularly in areas such as pain management and central nervous system disorders.
The chemical properties of this compound also make it suitable for use as an intermediate in the synthesis of more complex molecules. Its reactivity allows for functional group transformations that can be tailored to meet specific pharmacological requirements. For instance, introducing additional substituents or modifying the stereochemistry can lead to compounds with improved solubility, bioavailability, or metabolic stability.
The field of medicinal chemistry continues to evolve, driven by the need for innovative therapeutic solutions. Compounds like (1S)-1-4-(methylsulfanyl)phenylethan-1-amine represent promising candidates for further exploration due to their unique structural attributes and potential biological activities. As research progresses, collaborations between academia and industry are expected to accelerate the development of novel derivatives with enhanced pharmacological profiles.
In conclusion, (1S)-1-4-(methylsulfanyl)phenylethan-1-amine (CAS No. 1206967-39-6) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its chiral structure, combined with its reactive functional groups, makes it a valuable tool for drug discovery and molecular design. Ongoing studies aim to harness its potential in developing innovative treatments for various diseases, underscoring its importance in contemporary medicinal chemistry research.
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